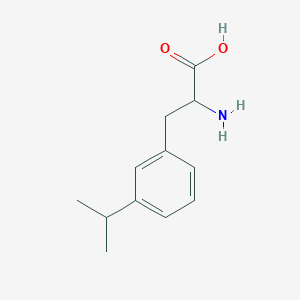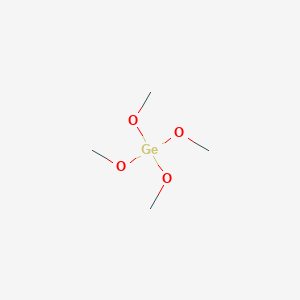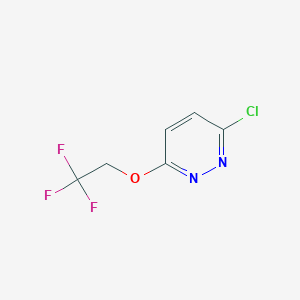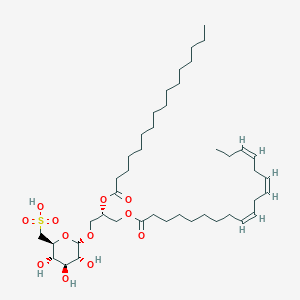
1-Oleoyl-2-stearoyl-sn-glycero-3-phosphocholine
Übersicht
Beschreibung
1-Oleoyl-2-stearoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine, a type of phospholipid that is a major component of biological membranes. This compound is characterized by having oleoyl and stearoyl groups at positions 1 and 2 of the glycerol backbone, respectively . It plays a crucial role in cellular structures and functions, contributing to membrane fluidity and signaling pathways.
Wirkmechanismus
Target of Action
1-Oleoyl-2-stearoyl-sn-glycero-3-phosphocholine (OSPC) is a phosphatidylcholine, a class of phospholipids that incorporate choline as a headgroup . OSPC is a metabolite, an intermediate or product resulting from metabolism . It is known to inhibit histone deacetylase 3 (HDAC3) activity and signal transducer and activator of transcription 3 (STAT3) phosphorylation .
Mode of Action
OSPC interacts with its targets, HDAC3 and STAT3, by inhibiting their activities . HDAC3 is an enzyme that removes acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. STAT3 is a transcription factor which in humans is encoded by the STAT3 gene. It is a signal transducer and activator that mediates cellular responses to interleukins and other growth factors.
Biochemical Pathways
The inhibition of HDAC3 and STAT3 phosphorylation by OSPC can affect various biochemical pathways. For instance, the inhibition of HDAC3 can lead to an increase in the acetylation of histones, thereby affecting gene expression. On the other hand, the inhibition of STAT3 phosphorylation can affect the JAK-STAT signaling pathway, which is involved in processes such as immunity, cell division, cell death, and tumor formation .
Result of Action
The inhibition of HDAC3 and STAT3 by OSPC can lead to changes in gene expression and cellular signaling, which can have various effects on cellular function. For example, it has been shown to exhibit anticancer activity in chronic myelogenous leukemia (CML) K562 cells .
Biochemische Analyse
Biochemical Properties
1-Oleoyl-2-stearoyl-sn-glycero-3-phosphocholine is a metabolite, an intermediate or product resulting from metabolism . It is generated through hydrolysis of the sn-2 acyl chain of PC by phospholipase A2 . It interacts with various enzymes, proteins, and other biomolecules, playing a crucial role in biochemical reactions .
Cellular Effects
This compound exhibits anticancer activity in chronic myelogenous leukemia (CML) K562 cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits histone deacetylase 3 (HDAC3) activity and signal transducer and activator of transcription 3 (STAT3) phosphorylation .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Oleoyl-2-stearoyl-sn-glycero-3-phosphocholine can be synthesized through the esterification of glycerol with oleic acid and stearic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction proceeds through the formation of intermediate mono- and diacylglycerols, which are subsequently phosphorylated to yield the final product.
Industrial Production Methods: In industrial settings, the production of this compound often involves enzymatic methods using lipases. These enzymes catalyze the esterification of glycerol with fatty acids under mild conditions, offering higher specificity and yield compared to chemical methods .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Oleoyl-2-stearoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Oxidation: The unsaturated oleoyl group can be oxidized to form hydroperoxides and other oxidation products.
Substitution: The phosphate group can participate in substitution reactions, forming different phosphatidylcholine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Hydrolysis: Phospholipases such as phospholipase A2 are commonly used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: Hydroperoxides and aldehydes.
Hydrolysis: Lysophosphatidylcholine and free fatty acids.
Substitution: Various phosphatidylcholine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Oleoyl-2-stearoyl-sn-glycero-3-phosphocholine has numerous applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine: Similar structure but with a palmitoyl group instead of a stearoyl group.
1-Stearoyl-2-oleoyl-sn-glycero-3-phosphocholine: Similar but with the positions of oleoyl and stearoyl groups reversed.
1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine: Similar but with a palmitoyl group at position 2.
Uniqueness: 1-Oleoyl-2-stearoyl-sn-glycero-3-phosphocholine is unique due to its specific combination of oleoyl and stearoyl groups, which confer distinct physical and chemical properties. This combination affects its behavior in membranes, making it a valuable compound for studying membrane dynamics and interactions .
Eigenschaften
IUPAC Name |
[(2R)-2-octadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H86NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20,22,42H,6-19,21,23-41H2,1-5H3/b22-20-/t42-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJCSTNQFYPVOR-VHONOUADSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCC/C=C\CCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H86NO8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
788.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | PC(18:1(9Z)/18:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0008102 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(Trifluoromethoxy)phenyl][4-(trifluoromethoxy)phenyl]methanone](/img/structure/B3043999.png)
![2-Methyl-5-[(trifluoromethyl)sulphonyl]-1H-benzimidazole](/img/structure/B3044000.png)









![5-[[2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-3,8,9-trioxatricyclo[4.2.1.02,4]nonane](/img/structure/B3044015.png)

